3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
Overview
Description
3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Cyclisation
- The compound's oxidative cyclisation was explored using manganese(III) acetate, yielding various derivatives such as 4,5-dihydrofuran-3-carbonitriles. These derivatives have potential applications in organic synthesis and chemical research (Yılmaz et al., 2008).
Synthesis of Heterocycles
- Research has shown the use of 3-oxopropanenitriles in synthesizing heterocyclic compounds, indicating its utility in creating diverse molecular structures important in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Molecular Structure Analysis
- Studies have investigated the molecular structure and reactivity of related compounds through various spectroscopic and computational methods, providing insights into their chemical properties and potential applications (Deliomeroglu et al., 2012).
Synthesis of Benzofuran Derivatives
- The compound has been used in synthesizing benzofuran-based derivatives, showcasing its versatility in producing compounds with potential pharmacological activities (Dawood, Farag, & Abdel‐Aziz, 2007).
Photolysis Studies
- Research involving photolysis of related compounds like 4-chloroaniline has provided insights into the photochemical behavior of these molecules, which could be relevant in fields like photochemistry and environmental studies (Guizzardi et al., 2001).
Synthesis of Oxadiazole Derivatives
- Studies have also focused on synthesizing oxadiazole derivatives from related compounds, highlighting their potential in developing new pharmaceuticals and chemicals (Dewangan et al., 2015).
Mechanism of Action
Target of Action
The compound 3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a type of phenoxy herbicide . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development, specifically those regulated by the auxin growth hormone . By mimicking this hormone, the compound disrupts normal plant growth, leading to rapid, uncontrolled growth and eventually plant death .
Result of Action
The result of the action of this compound is the death of broad-leaf plants . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these plants . This leads to structural instability and eventually plant death, effectively controlling the population of broad-leaf weeds in a given area .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-11-9-13(17)5-6-16(11)20-14-4-2-3-12(10-14)15(19)7-8-18/h2-6,9-10H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPGHPJNKYLPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.